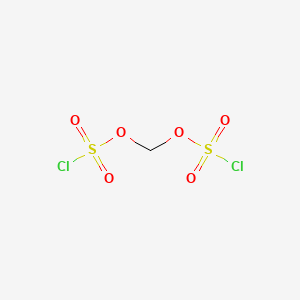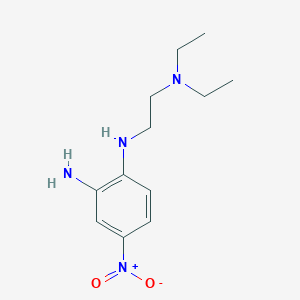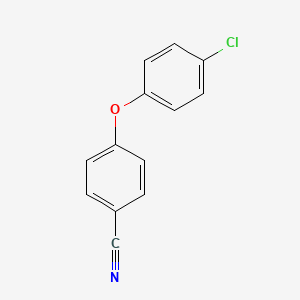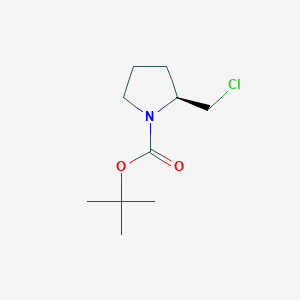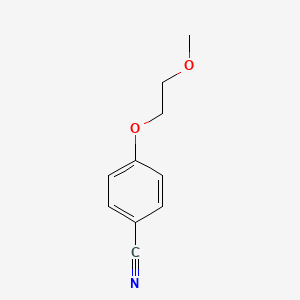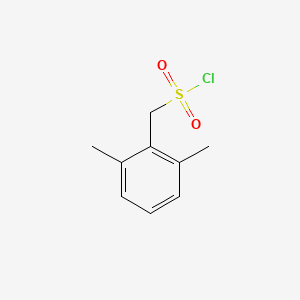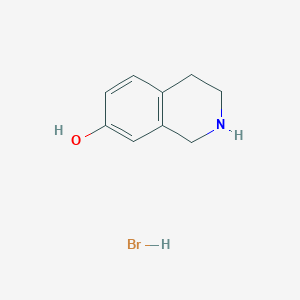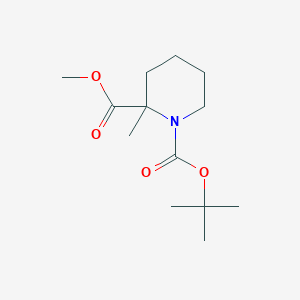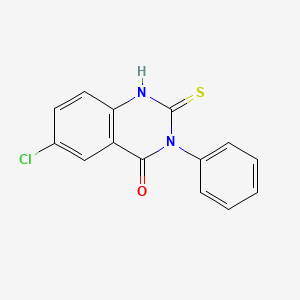
6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives involves the condensation of different substituted benzoxazinones with various reagents such as trimethoprim, pyrimethamine, and lamotrigine . The structural elucidation of these compounds is typically confirmed through elemental analysis and spectral methods including IR, 1H NMR, and mass spectrometry . The synthesis process aims to introduce specific substituents that can enhance the desired biological activities of the compounds.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a quinazolinone moiety. The presence of substituents like chloro, bromo, and phenyl groups at specific positions on the quinazolinone ring is crucial for the biological activity of these compounds. The key pharmacophoric element identified in one study is a 6-membered ring that replaces the "virtual ring" formed by a hydrogen bond in related compounds .
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives is influenced by the substituents present on the core structure. For instance, the introduction of a lipophilic aromatic group at position 1 enhances pharmacological properties, while steric restriction and modification of the side-chain nucleophilicity do not significantly affect the in vitro and in vivo activity . The reactivity of these compounds is essential for their interaction with biological targets, leading to their diverse pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. Although the provided papers do not detail these properties, they are typically assessed during the drug development process to optimize the compounds' therapeutic potential and safety profile.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. Research indicates that these compounds show excellent growth inhibition against both bacteria and fungi. The synthesis of furothiazolo pyrimido quinazolinones, a related class of compounds, displayed significant antimicrobial efficacy, underscoring the potential of quinazolinone derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).
Anti-inflammatory and Analgesic Activities
Quinazolinone derivatives have also been investigated for their potential anti-inflammatory and analgesic properties. A study on novel 2,3-disubstituted quinazolinones demonstrated promising anti-inflammatory activities, suggesting the therapeutic potential of these compounds in treating inflammation-related disorders (Mahmoud et al., 2012). Additionally, compounds synthesized from 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one showed significant analgesic activity in vitro, highlighting their potential as pain management solutions (Osarodion, 2023).
Anticancer Activity
Research into the synthesis and cytotoxicity of novel thioxo-quinazolino[3,4-a]quinazolinones has revealed that these compounds exhibit considerable cytotoxic effects in lymphoblastic leukemia (MOLT-4) and breast adenocarcinoma (MCF-7) cell lines. This suggests that quinazolinone derivatives could be potent candidates for anticancer drug development, pointing towards their relevance in oncological research (Mohammadhosseini et al., 2017).
Corrosion Inhibition
Apart from biomedical applications, quinazolinone compounds like 6-chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been studied for their corrosion inhibition properties on mild steel in sulfuric acid medium. These compounds have demonstrated effectiveness in inhibiting corrosion, suggesting their utility in industrial applications to enhance the durability of metals (Hashim et al., 2012).
Propiedades
IUPAC Name |
6-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFAKLISLYPZTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409721 |
Source


|
| Record name | FA-0604 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
84772-27-0 |
Source


|
| Record name | FA-0604 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

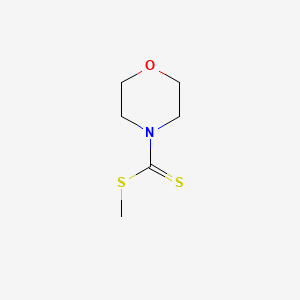
![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)
